N-(5-methylpyridin-2-yl)acetamide

Description

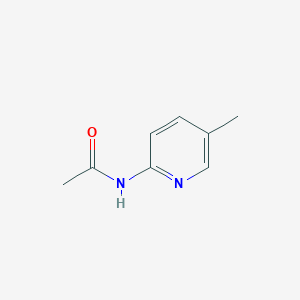

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-8(9-5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHIRVVLQAQUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356026 | |

| Record name | N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-47-9 | |

| Record name | N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-METHYL-2-PYRIDYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(5-methylpyridin-2-yl)acetamide

The construction of the this compound scaffold can be achieved through several reliable synthetic pathways.

A primary and straightforward method for synthesizing this compound is through the amidation of 2-amino-5-methylpyridine (B29535). This reaction typically involves treating the aminopyridine with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). sci-hub.se For instance, the reaction of 2-amino-5-methylpyridine with acetyl chloride in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) can afford the desired acetamide (B32628). sci-hub.se

A similar approach involves the reaction of 2-amino-5-methylpyridine with 4-bromophenylacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) and triethylamine (B128534) in dichloromethane to yield the corresponding acetamide derivative. nih.gov

In some cases, multi-step synthetic sequences are employed to produce this compound. One reported multi-step synthesis starts from 3-methylpyridine. google.comgoogle.com This process involves the N-oxidation of 3-methylpyridine, followed by reaction with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt. google.comgoogle.com This intermediate is then reacted with hydrogen bromide at elevated temperatures to yield 2-amino-5-methylpyridine, which can subsequently be acylated to form this compound. google.comgoogle.com

Another multi-step approach begins with the bromination of 5-methylpyridin-2-amine, followed by various transformations to introduce the acetamide functionality. sci-hub.se

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be readily modified to generate a diverse range of derivatives and analogues.

Derivatization of the this compound scaffold allows for the introduction of various functional groups, leading to compounds with altered properties. For example, starting with 5-bromo-2-methylpyridin-3-amine, acetylation with acetic anhydride in the presence of sulfuric acid yields N-(5-bromo-2-methylpyridin-3-yl)acetamide. mdpi.com This bromo-derivative serves as a key intermediate for further modifications.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for creating new carbon-carbon bonds. N-(5-bromo-2-methylpyridin-3-yl)acetamide can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a solvent system like 1,4-dioxane (B91453) and water to produce a variety of N-(5-aryl-2-methylpyridin-3-yl)acetamides. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acid | Pd(PPh3)4 | N-(5-aryl-2-methylpyridin-3-yl)acetamide |

Nucleophilic substitution reactions provide another avenue for modifying the this compound structure. The synthesis of 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide is achieved by reacting 5-methyl-2-aminopyridine with 4-chlorophenylacetic acid. ontosight.ai This reaction exemplifies a nucleophilic acyl substitution where the amino group of the pyridine attacks the carbonyl carbon of the carboxylic acid, which is activated by a coupling agent.

Oxidation and Reduction Reactions

The chemical behavior of this compound under oxidative and reductive conditions is a critical aspect of its reactivity profile. While specific studies on this exact molecule are not extensively documented, the reactivity of the constituent functional groups—the acetamide and the methylpyridine ring—provides a basis for understanding its potential transformations.

Oxidation Reactions: The pyridine ring, particularly when activated by an amino or acetamido group, is susceptible to oxidation. The methyl group on the pyridine ring can also be a site for oxidation. In related N-acetyl amino acid derivatives, oxidation has been observed to occur at the α-C–H bond of the amino acid moiety. rsc.org For this compound, potential oxidation products could include the corresponding pyridine N-oxide, or oxidation of the methyl group to a hydroxymethyl or carboxylic acid functionality. The specific outcome would be highly dependent on the oxidizing agent and reaction conditions employed. For instance, the oxidation of N-acetyl amino acid methyl esters has been achieved using H2O2 catalyzed by an iminopyridine iron(II) complex. rsc.org

Reduction Reactions: The acetamide functional group and the pyridine ring are the primary sites for reduction. The amide group can be reduced to the corresponding ethylamine (B1201723) derivative, N-ethyl-5-methylpyridin-2-amine, using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation is a standard procedure in organic synthesis.

The pyridine ring itself can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, typically using catalysts such as platinum oxide, often in an acidic medium like acetic acid. e-bookshelf.de For instance, the reduction of 2-aminopyridine (B139424) in a mixture of acetic anhydride and acetic acid with platinum oxide yields 5-acetyl-2-acetamidopiperidine. e-bookshelf.de

Furthermore, if a nitro group were present on the pyridine ring, it could be selectively reduced to an amino group. For example, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) can be accomplished using iron in the presence of mineral acids like hydrochloric or sulfuric acid. The resulting aminopyridine can then be acetylated to form the corresponding acetylaminopyridine. mdpi.org This suggests that a nitro-substituted precursor of this compound could be selectively reduced to the amine without affecting the acetamide group under specific conditions.

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods. These include catalyst-free reactions and the use of novel reaction media like micellar systems.

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a significant step towards greener chemistry, as it minimizes waste and potential contamination of the final product with metal residues. Several catalyst-free approaches for the synthesis of N-arylacetamides and related compounds have been reported.

One such method involves the direct oxidative amidation of aldehydes with aminopyridines. researchgate.net This reaction can be carried out using an oxidant like hydrogen peroxide in a solvent such as ethanol (B145695) under conventional heating. researchgate.net The absence of a catalyst simplifies the reaction setup and workup procedures. The reaction proceeds by the oxidation of the aldehyde to a carboxylic acid intermediate, which then reacts with the aminopyridine to form the amide bond.

Microwave-assisted organic synthesis has also emerged as a powerful tool for conducting catalyst-free reactions. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved under catalyst- and additive-free microwave conditions. mdpi.com This suggests that the direct amidation of a suitable precursor with 2-amino-5-methylpyridine could potentially be achieved under similar catalyst-free microwave irradiation, offering advantages of shorter reaction times and often higher yields.

Thermal, catalyst-free reactions also present a viable synthetic route. The synthesis of various N-substituted-2-arylacetamide derivatives has been accomplished through coupling reactions that, depending on the specific reagents, may not require a catalyst. researchgate.net These methods often rely on the inherent reactivity of the starting materials at elevated temperatures.

A summary of representative catalyst-free amidation reactions is presented in the table below.

| Reactants | Oxidant/Conditions | Product | Yield (%) | Reference |

| Aldehydes and Aminopyridines | Hydrogen Peroxide, Ethanol, Reflux | Pyridine Benzamides | Good | researchgate.net |

| Enaminonitriles and Benzohydrazides | Microwave Irradiation | 1,2,4-Triazolo[1,5-a]pyridines | Good-Excellent | mdpi.com |

| Pyrazole-3-carbaldehyde and 2-aminopyridine | TBHP, DMSO, 130 °C | Pyrazole-pyridine carboxamide | 29 | beilstein-journals.org |

Table 1: Examples of Catalyst-Free Amidation Reactions

Micellar System Applications in Synthesis

The use of aqueous micellar systems as reaction media represents a significant advance in sustainable chemistry. Micelles, formed by the self-assembly of surfactants in water, can create nano-sized hydrophobic environments that can solubilize organic reactants and facilitate reactions, often with enhanced rates and selectivities.

Anionic, cationic, and non-ionic surfactants have all been employed to create micellar systems for organic synthesis. bohrium.com Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have been used to create micelles that can stabilize catalytic species and reactants. For example, a copper-catalyzed oxidative amidation of aldehydes with 2-aminopyridines has been successfully carried out in an aqueous anionic micellar medium using molecular iodine as the oxidant. rsc.org This method provides an environmentally benign route to N-(pyridin-2-yl)amides.

Non-ionic surfactants, such as TPGS-750-M (a derivative of Vitamin E), have also been shown to be effective in promoting amide bond formation in water. organic-chemistry.orgacs.org These surfactants form micelles that can encapsulate water-sensitive intermediates like acyl chlorides, protecting them from hydrolysis and allowing them to react with amines to form amides. acs.org This approach often allows for easy product isolation, as the amide product may precipitate from the aqueous medium. rsc.org

The choice of surfactant can be critical to the success of the reaction. Different surfactants create micelles with varying properties, which can influence reaction rates and yields. The table below summarizes some key findings in the application of micellar systems for amide synthesis.

| Surfactant Type | Catalyst/Reagents | Reaction Type | Key Findings | Reference |

| Anionic (SDS) | Cu(OTf)2, I2 | Oxidative Amidation | Environmentally benign synthesis of N-(pyridine-2-yl)amides. | rsc.org |

| Non-ionic (TPGS-750-M) | Acyl chlorides and amines | Amide Bond Formation | Enables chromatography-free, scalable process with recycling of the surfactant solution. | acs.org |

| Non-ionic (Triton X-100) | Lipophilic serinol derivatives and acyl dichloride | Amidation | Successful amidation in water for the synthesis of iopamidol. | rsc.org |

| Non-ionic (PS-750-M) | EDC·HCl | Amide Coupling | Fast and epimerization-free amide couplings in water. | rsc.org |

Table 2: Applications of Micellar Systems in Amide Synthesis

These advanced synthetic techniques, focusing on catalyst-free conditions and the use of micellar systems, highlight the ongoing efforts to develop more efficient, economical, and environmentally friendly methods for the synthesis of this compound and related compounds.

Molecular Structure and Conformation Studies

Spectroscopic Characterization Techniques

Spectroscopy serves as a fundamental tool for probing the molecular structure of N-(5-methylpyridin-2-yl)acetamide, with each technique offering unique insights into its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the atomic connectivity and chemical environment of the hydrogen and carbon atoms within this compound.

In a study of a related compound, 2-chloro-N-(5-methylpyridin-2-yl)acetamide, ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals. amazonaws.com These included a singlet for the methyl group protons at approximately δ 2.33 ppm, multiplets for the aromatic protons of the pyridine (B92270) ring between δ 7.56 and 8.13 ppm, and a singlet for the amide proton around δ 9.00 ppm. amazonaws.com The methylene (B1212753) protons adjacent to the chlorine atom appeared as a multiplet at δ 4.20 ppm. amazonaws.com

Similarly, ¹H NMR studies of N-(1,3-dioxo-2-(5-methylpyridin-2-yl)isoindolin-4-yl)acetamide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) revealed a singlet for the methyl protons at δ 2.22 ppm and a singlet for the amide proton at δ 9.79 ppm. derpharmachemica.com The aromatic protons were observed as a multiplet in the range of δ 7.68-8.53 ppm. derpharmachemica.com

Further analysis using ¹³C NMR spectroscopy provides detailed information about the carbon framework. For N-(1,3-dioxo-2-(5-methylpyridin-2-yl)isoindolin-4-yl)acetamide, the carbon signals were assigned, with the methyl carbon appearing at δ 24.2 ppm and the carbonyl carbons of the amide and isoindoline-1,3-dione groups resonating at δ 169.3, 167.0, and 165.9 ppm, respectively. derpharmachemica.com The aromatic carbons showed signals across the range of δ 117.0-147.8 ppm. derpharmachemica.com

Detailed ¹H NMR data for a derivative, 2-(6-chloro-5-methylpyridin-3-yl)acetic acid, in CDCl₃ showed the methyl protons at δ 2.38 ppm, the methylene protons at δ 3.63 ppm, and the pyridine ring protons at δ 7.55 and 8.17 ppm. amazonaws.com

¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 2-chloro-N-(5-methylpyridin-2-yl)acetamide | CDCl₃ | 9.00 (s, 1H) | NH | amazonaws.com |

| 8.13 - 8.10 (m, 2H) | Pyridine-H | amazonaws.com | ||

| 7.59 - 7.56 (dd, 1H) | Pyridine-H | amazonaws.com | ||

| 4.20 (m, 2H) | CH₂ | amazonaws.com | ||

| 2.33 (s, 3H) | CH₃ | amazonaws.com | ||

| N-(1,3-dioxo-2-(5-methylpyridin-2-yl)isoindolin-4-yl)acetamide | DMSO-d₆ | 9.79 (s, 1H) | NH | derpharmachemica.com |

| 7.68-8.53 (m, 7H) | Ar-H | derpharmachemica.com | ||

| 2.22 (s, 3H) | CH₃ | derpharmachemica.com | ||

| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | CDCl₃ | 8.17 (d, 1H) | Pyridine-H | amazonaws.com |

| 7.55 (d, 1H) | Pyridine-H | amazonaws.com | ||

| 3.63 (s, 2H) | CH₂ | amazonaws.com | ||

| 2.38 (s, 3H) | CH₃ | amazonaws.com |

¹³C NMR Data for N-(1,3-dioxo-2-(5-methylpyridin-2-yl)isoindolin-4-yl)acetamide

| Solvent | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|

| DMSO-d₆ | 169.3, 167.0, 165.9 | C=O | derpharmachemica.com |

| 147.8, 136.7, 136.1, 133.4, 132.6, 131.6, 130.3, 126.0, 122.7, 121.7, 118.4, 117.0 | Aromatic C | derpharmachemica.com | |

| 24.2 | CH₃ | derpharmachemica.com |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by measuring the vibrations of the bonds.

In a study of N-(1,3-dioxo-2-(5-methylpyridin-2-yl)isoindolin-4-yl)acetamide, the IR spectrum (KBr) showed strong, sharp absorption bands characteristic of the amide functional group. derpharmachemica.com A band at 1731 cm⁻¹ was attributed to the -HN-CO- group, while a strong, broad band at 1652 cm⁻¹ corresponded to the carbonyl group of the amide. derpharmachemica.com

Theoretical and experimental studies on related N-(6-methylpyridin-2-yl) derivatives have also utilized FT-IR and FT-Raman spectroscopy to analyze vibrational frequencies. eurjchem.comeurjchem.com These studies often involve density functional theory (DFT) calculations to complement the experimental data and provide a more detailed assignment of the vibrational modes. eurjchem.comresearchgate.net

IR Data for N-(1,3-dioxo-2-(5-methylpyridin-2-yl)isoindolin-4-yl)acetamide

| Sample Phase | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| KBr | 1731 | -HN-CO- | derpharmachemica.com |

| KBr | 1652 | Amide C=O | derpharmachemica.com |

Mass Spectrometry (MS, HRMS, ESIMS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.

For the related compound 2-chloro-N-(5-methylpyridin-2-yl)acetamide, electrospray ionization mass spectrometry (ESI-MS) was used to determine its mass-to-charge ratio (m/z). amazonaws.com Similarly, the molecular weight of N-(1,3-dioxo-2-(5-methylpyridin-2-yl)isoindolin-4-yl)acetamide was confirmed by LC-MS, which showed an (M⁺+1) peak at m/z = 325.2. derpharmachemica.com

HRMS analysis of N-(5-methylpyridin-2-yl)benzo amazonaws.comvulcanchem.comdioxole-4-carboxamide provided a [M+H]⁺ value that confirmed its molecular formula. rsc.org The molecular formula of this compound itself is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . bldpharm.com

Mass Spectrometry Data for this compound and Derivatives

| Compound | Ionization Method | m/z | Assignment | Reference |

|---|---|---|---|---|

| 2-chloro-N-(5-methylpyridin-2-yl)acetamide | ESI | - | - | amazonaws.com |

| N-(1,3-dioxo-2-(5-methylpyridin-2-yl)isoindolin-4-yl)acetamide | LC-MS | 325.2 | [M+H]⁺ | derpharmachemica.com |

| N-(5-methylpyridin-2-yl)benzo amazonaws.comvulcanchem.comdioxole-4-carboxamide | HRMS | - | [M+H]⁺ | rsc.org |

| 2-(6-chloro-5-methylpyridin-3-yl)acetamide | MS | 186.1 | [M+H]⁺ | amazonaws.com |

| 2-(6-chloro-5-methylpyridin-3-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide | MS | 340.2 | [M+H]⁺ | amazonaws.com |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a copper(I) complex containing a related N-substituted pyridin-2-yl ligand showed a relatively intense absorption band at 375 nm (ε = 1058 M⁻¹ cm⁻¹), which was attributed to a metal-to-ligand charge transfer (MLCT). researchgate.net While specific UV-Vis data for this compound was not found in the provided results, studies on similar compounds indicate that electronic transitions are a key area of investigation. eurjchem.comresearchgate.net

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structural information, revealing bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction Methodologies

Single crystal X-ray diffraction has been successfully employed to determine the crystal structures of several compounds related to this compound. eurjchem.comresearchgate.net

For instance, the crystal structure of 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide was determined using single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit. nih.gov The analysis revealed the dihedral angles between the pyridine and benzene (B151609) rings to be 87.99(9)° and 84.28(9)°. nih.gov The crystal structure is stabilized by intramolecular C—H⋯O hydrogen bonds, which form S(6) ring motifs, and intermolecular N—H⋯N and C—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov Weak π–π stacking interactions between the benzene rings were also observed. nih.gov

Similarly, the crystal structures of copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide have been determined, providing insights into the coordination chemistry of this ligand. researchgate.net In these complexes, the ligand acts as a bidentate N,O-chelator. researchgate.net A study on 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one also utilized X-ray single crystal diffraction to analyze its structure. bohrium.com

Crystal Data for 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₄H₁₃BrN₂O | nih.gov |

| Molar Mass | 305.17 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 14.0086 (16) | nih.gov |

| b (Å) | 9.4215 (11) | nih.gov |

| c (Å) | 20.610 (2) | nih.gov |

| β (°) | 109.040 (2) | nih.gov |

| Volume (ų) | 2571.3 (5) | nih.gov |

| Z | 8 | nih.gov |

| Radiation | Mo Kα | nih.gov |

| Temperature (K) | 100 | nih.gov |

| R[F² > 2σ(F²)] | 0.033 | nih.gov |

| wR(F²) | 0.068 | nih.gov |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

While it can be theoretically inferred that this compound would exhibit intermolecular hydrogen bonds via its amide N-H and carbonyl oxygen, as well as potential π-π stacking interactions involving the pyridine ring, specific details such as bond distances, angles, and the nature of these interactions are unknown without experimental solid-state data.

Conformational Analysis from Solid-State Data

A conformational analysis based on solid-state data, which would describe the torsion angles and the three-dimensional shape of the molecule as it exists in a crystal, cannot be conducted. This includes the planarity of the pyridine ring and the orientation of the acetamide (B32628) group relative to the ring.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. For a compound like N-(5-methylpyridin-2-yl)acetamide, these calculations can predict its geometry, stability, and various spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a popular choice for calculations on molecules of pharmaceutical interest due to its balance of accuracy and computational cost. DFT studies on related acetamide (B32628) derivatives have been used to predict their reactivity and spatial electron distribution. For instance, in studies of other acetamide-containing compounds, DFT has been employed to determine optimized molecular geometries and to understand their chemical behavior.

A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable conformation. From this optimized structure, various electronic properties could be calculated.

Ab initio calculations are based on first principles of quantum mechanics, without the use of experimental data. These methods can provide highly accurate results, though they are often more computationally demanding than DFT. For molecules like 3β,6β-dichloro-5α-hydroxy-5α–cholestane, ab initio methods have been used for detailed molecular structure and spectral analysis. While specific ab initio studies on this compound are not prominent in the literature, this approach would offer a rigorous way to determine its electronic and structural properties.

The choice of basis set and level of theory is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as the 6-311G(d,p) or those from the correlation-consistent series (e.g., cc-pVTZ), generally provide more accurate results but require more computational resources.

For instance, in studies of similar heterocyclic compounds, the B3LYP functional combined with a 6-311++G(d,p) basis set has been a common choice for DFT calculations. The selection of an appropriate level of theory and basis set would be a crucial first step in any computational investigation of this compound to ensure a balance between accuracy and computational feasibility.

Table 1: Representative Basis Sets and Levels of Theory in Computational Studies of Related Compounds

| Compound Type | Level of Theory | Basis Set | Reference |

| Pyridine (B92270) Derivatives | DFT/B3LYP | 6-311++G(d,p) | |

| Acetamide Derivatives | DFT | Not Specified | |

| Complex Organic Molecules | DFT/WB97XD | cc-pVDZ |

This table provides examples of computational methods used for similar classes of compounds and does not represent data for this compound.

Molecular Modeling and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound or its analogs, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com

In a study involving a derivative, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, molecular docking was used to investigate its interaction with the insulin-like growth factor-1 receptor (IGF-1R). nih.gov Another study on a different complex pyridine derivative reported a binding affinity score of -5.28 kcal/mol, indicating a favorable interaction with its target. tandfonline.comresearchgate.net The insights gained from docking, such as binding energy and specific interactions with amino acid residues, are crucial for designing more potent and selective molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built by finding a correlation between calculated molecular descriptors and experimentally determined activity. nih.gov Descriptors can include physicochemical properties like hydrophobicity (logP), electronic properties, and topological indices. idrblab.net

For a series of thiazolidine-4-one derivatives with antitubercular activity, a QSAR model was developed that showed a strong correlation (R² of 0.9092) between the descriptors and the activity. nih.gov The model indicated that descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), and surface area (EstateVSA 6) had a positive correlation with antitubercular activity. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds. researchgate.netnih.gov

Table 2: Key Descriptor Types in QSAR Models

| Descriptor Category | Examples |

|---|---|

| Physical Properties | apol (sum of atomic polarizabilities), bpol, molecular refractivity, molecular weight, TPSA (topological polar surface area), logP(O/W) idrblab.net |

| Atom Counts and Bond Counts | Number of nitrogen atoms, number of oxygen atoms, number of rotatable single bonds, number of aromatic bonds idrblab.net |

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com These simulations are used to study the conformational changes, stability, and interactions of molecules like this compound in a simulated biological environment. mdpi.comchemrxiv.org

MD simulations have been instrumental in understanding the behavior of N-methylacetamide (NMA), a model for the peptide backbone, in aqueous solutions. chemrxiv.orgresearchgate.net These studies have shown how the presence of ions like NaCl can disrupt the hydrogen-bonding network of NMA. researchgate.net Simulations can also reveal the stability of ligand-protein complexes predicted by molecular docking. nih.gov For example, MD simulations of SIRT2, a protein target, were used to identify alternative binding pockets and guide the design of new inhibitors. The simulations, often run for nanoseconds to microseconds, provide insights into the flexibility of both the ligand and the receptor, which is crucial for understanding binding kinetics and thermodynamics. mdpi.com

The surrounding solvent can significantly influence the properties and behavior of a molecule. Theoretical calculations often incorporate solvent effects to provide more realistic predictions. For N-methylacetamide, studies have investigated the effect of different solvents on its infrared (IR) spectra. researchgate.net The frequency shifts of the N-H, amide I, and amide II bands were found to correlate with the donor and acceptor numbers of the solvent, which are measures of its Lewis acidity and basicity. researchgate.net

In a theoretical study of a complex pyridine derivative, calculations were performed in the gas phase and in various solvents to understand the impact on electronic properties. tandfonline.comresearchgate.net It was found that the dipole moment of the molecule was lowest in the gas phase and increased in the presence of a solvent, with water having the most significant effect. tandfonline.com This highlights the importance of considering the solvent environment in computational studies to accurately predict molecular properties. researchgate.net

Table 3: Calculated Electronic Transition Parameters in Different Media for a Related Pyridine Derivative

| Media | Wavelength (nm) | Band Gap (eV) |

|---|---|---|

| Gas Phase | 308.13 | 4.02 |

| Water | 315.68 | 3.92 |

| DMSO | 315.11 | 3.93 |

| Ethanol (B145695) | 314.18 | 3.94 |

Data derived from a study on a structurally related pyridine compound. researchgate.net

Conformational and Energetic Stability Studies

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Computational methods are used to determine the most stable conformations and the energy barriers between them. For N-methylacetamide, both cis and trans isomers exist, and computational studies have accurately described the energy variation along the isomerization path. chemrxiv.org

For derivatives of this compound, crystal structure analysis reveals the preferred conformation in the solid state. For example, in 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, the dihedral angle between the pyridine and benzene (B151609) rings is approximately 84-88°. nih.gov In another related structure, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, the two heterocyclic rings are nearly coplanar. nih.gov These studies, often complemented by energy minimization calculations, provide fundamental information about the structural preferences and energetic landscape of these molecules. nih.gov

Coordination Chemistry of N 5 Methylpyridin 2 Yl Acetamide and Its Analogues

Ligand Design and Binding Modes

N-(pyridin-2-yl)acetamide and its derivatives, including N-(5-methylpyridin-2-yl)acetamide, are primarily designed as bidentate ligands. The coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide carbonyl group, forming a stable five-membered chelate ring. This N,O-chelating mode is a common feature observed in the complexes formed with various transition metals. researchgate.netnih.gov

The presence of a methyl group on the pyridine ring, as in this compound or its other isomers like the 4-methyl and 6-methyl derivatives, can influence the electronic properties and steric hindrance of the ligand. These modifications can subtly alter the stability and structural characteristics of the resulting metal complexes. researchgate.net For instance, the steric bulk of a substituent at the 6-position, adjacent to the coordinating nitrogen, can significantly impact the geometry of the complex. researchgate.net In some cases, particularly with square-planar geometries, the acetamide (B32628) ligand may coordinate in a unidentate fashion through only the pyridine nitrogen atom. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes can be isolated as crystalline solids and are often stable under atmospheric conditions.

A variety of transition metal complexes with N-(pyridin-2-yl)acetamide and its methyl-substituted derivatives have been synthesized and characterized. researchgate.net

Cobalt(II), Nickel(II), and Copper(II): Complexes with the general formula M(ligand)₂X₂ (where M = Co, Ni, Cu; X = Cl, Br, NCS, NO₃) have been reported. In these octahedral complexes, the ligand acts as a bidentate chelate. researchgate.net The synthesis of Co(II) complexes with related Schiff base ligands often results in distorted-octahedral geometries. researchgate.net Nickel(II) complexes with related N₅ pentadentate ligands have also been synthesized, showing a distorted octahedral geometry with a coordinated water molecule. nih.gov

Copper(II): A significant number of Cu(II) complexes have been studied. For example, compounds with the general formula trans-Cu(LL)₂(anion)₂ (where LL is N-(pyridin-2-yl)acetamide) have been synthesized, and their crystal structures reveal a tetragonal-based geometry with the ligand binding in an N,O-chelating mode. researchgate.net

Zinc(II), Cadmium(II), and Mercury(II): Structural data are available for complexes of these metals with the parent N-(pyridin-2-yl)acetamide ligand. researchgate.net Studies on related ligands show that Cd(II) can form complexes with varying coordination environments, often stabilized by hydrogen bonding. researchgate.net Hg(II) complexes with related pyridine-containing ligands have been synthesized and characterized, sometimes forming dimeric or polymeric structures. nih.gov

Chromium(III): Octahedral geometries are suggested for Cr(III) complexes with analogous ligands like 2-hydroxy-N-pyridin-2-ylmethyl-acetamide. nih.gov The synthesis of Cr(III) complexes with related nitrogen-containing macrocycles also results in distorted octahedral geometries. nih.gov

Rhodium(II): The Rh(II) complex with the related N-(6-methylpyridin-2-yl)acetamide has been structurally characterized. researchgate.net Rh(II) acetate (B1210297) is also known to catalyze reactions involving enamides. acs.org

A representative table of synthesized transition metal complexes with related pyridinyl-acetamide ligands is provided below.

| Metal Ion | Ligand Analogue | Observed Geometry |

| Cr(III) | 2-hydroxy-N-pyridin-2-ylmethyl-acetamide | Octahedral nih.gov |

| Co(II) | N-(pyridin-2-yl)acetamide | Octahedral researchgate.net |

| Ni(II) | N-(pyridin-2-yl)acetamide | Octahedral researchgate.net |

| Cu(II) | N-(pyridin-2-yl)acetamide | Elongated Octahedral researchgate.net |

| Zn(II) | N-(pyridin-2-yl)acetamide | (not specified) researchgate.net |

| Cd(II) | 5-methyl-4-imidazolecarboxaldehyde | Varying researchgate.net |

| Hg(II) | N-(pyridin-2-yl)acetamide | (not specified) researchgate.net |

The coordination chemistry of N-(pyridin-2-yl)acetamide derivatives extends to lanthanide ions. Early spectroscopic investigations confirmed the formation of complexes between lanthanide salts and N-(pyridin-2-yl)acetamide as well as its 4-methyl derivative. researchgate.net The synthesis of lanthanide complexes often involves the reaction of a lanthanide(III) salt (e.g., nitrates or chlorides) with the ligand in a suitable solvent. scielo.org.co These complexes are of interest for their potential luminescent properties. For instance, lanthanide complexes with other nitrogen-containing ligands are known to exhibit characteristic luminescence. mdpi.com

While detailed structural reports for lanthanide complexes with this compound are not abundant, the synthetic methodologies and characterization techniques used for analogous systems are applicable. The stoichiometry of such complexes is often found to be 1:2 (metal:ligand). scielo.org.co

Spectroscopic Analysis of Coordination Compounds

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound and its analogues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A key indicator is the shift of the amide C=O stretching vibration band to a lower frequency in the complex compared to the free ligand, which is indicative of the carbonyl oxygen's involvement in coordination. nih.gov Similarly, changes in the vibration modes of the pyridine ring can confirm the coordination of the pyridine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Hg(II)). Changes in the chemical shifts of the pyridine and amide protons upon coordination provide evidence of complex formation. nih.gov For paramagnetic complexes, NMR can be used to study magnetic properties.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. For example, the d-d transitions observed for Cr(III), Co(II), and Ni(II) complexes can help in assigning their geometry as octahedral or tetrahedral. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes like those of Cu(II), ESR spectroscopy is a powerful tool to probe the electronic environment of the metal ion and provide insights into the ground state and geometry of the complex. nih.gov

A summary of spectroscopic data for a representative Cu(II) complex with an analogous ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, is presented below.

| Spectroscopic Technique | Observation | Interpretation |

| IR (cm⁻¹) | Shift in C=O and C=N bands | Coordination via amide oxygen and pyridine nitrogen nih.gov |

| ¹H-NMR (ppm) | Shifts in aromatic and NH protons | Confirmation of complexation and ligand environment nih.gov |

| UV-Vis (nm) | d-d transition bands | Suggests distorted octahedral geometry nih.gov |

| ESR | Anisotropic g-values | Consistent with a dₓ²-y² ground state nih.gov |

Structural Characterization of Metal Complexes via X-ray Diffraction

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and binding modes in these coordination compounds. Structural data are available for several complexes of N-(pyridin-2-yl)acetamide and its derivatives.

For instance, the crystal structure of dichlorobis[N-(4-methyl-2-pyridinyl)acetamide]copper(II) has been resolved. researchgate.net The crystal structure of an analogue, 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, reveals that the asymmetric unit can consist of two independent molecules with the dihedral angles between the pyridine and benzene (B151609) rings being approximately 88.0° and 84.3°. nih.gov The molecules are linked into a three-dimensional network via N—H···N and C—H···O hydrogen bonds. nih.gov

In many Cu(II) complexes with the general formula trans-Cu(LL)₂(anion)₂, the copper ion exhibits an elongated octahedral geometry. The basal plane is typically formed by the N and O atoms of two different bidentate ligands, with anions occupying the apical positions. researchgate.net The Cu–N distances are generally in the range of 2.00–2.04 Å, and the Cu–O distances are between 1.93–1.96 Å. researchgate.net

Theoretical Studies on Metal-Ligand Interactions

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data and providing deeper insights into the electronic structure and bonding of these metal complexes. nih.gov

DFT methods are used to optimize the geometry of the ligands and their metal complexes, and the calculated structural parameters are often in good agreement with experimental X-ray diffraction data. acs.org These calculations can predict vibrational frequencies, which aids in the assignment of experimental IR spectra. acs.org

For copper(II) complexes of related acetamide ligands, combined experimental and DFT studies have been employed to suggest a distorted octahedral structure with a dₓ²-y² ground state. nih.gov Theoretical calculations can also be used to analyze the electronic transitions observed in UV-Vis spectra, helping to understand the movement of electrons upon excitation. nih.gov Furthermore, computational studies on related Mn(III) complexes have been used to probe the effects of ligand electronic properties on the reactivity and thermal stability of the complexes. researchgate.net

Advanced Research Applications and Chemical Utility

Role as Synthetic Intermediates in Complex Molecule Construction

N-(5-methylpyridin-2-yl)acetamide serves as a crucial starting material or intermediate in the multi-step synthesis of elaborate molecules. The inherent reactivity of its pyridine (B92270) ring and the acetamide (B32628) functional group allows for a variety of chemical transformations, making it a valuable precursor for a range of molecular architectures.

Precursors for Heterocyclic Systems

The this compound scaffold is fundamentally derived from 2-amino-5-methylpyridine (B29535). The 2-amino group on the pyridine ring is a key functional handle for the construction of fused heterocyclic systems. The acetamide group in this compound can be considered a protected form of the amine, which can be hydrolyzed to regenerate the 2-aminopyridine (B139424) moiety for subsequent reactions. This makes it a stable and convenient precursor for various cyclization reactions.

One of the most significant applications of 2-aminopyridine derivatives is in the synthesis of the imidazo[1,2-a]pyridine (B132010) ring system. organic-chemistry.orgrsc.orgacs.org This bicyclic heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines can be achieved through several established methods, including:

Condensation with α-halocarbonyl compounds: This classic approach involves the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde, leading to the formation of the imidazole (B134444) ring fused to the pyridine core. acs.org

Three-component reactions: More modern and efficient methods involve the one-pot reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) or a terminal alkyne to rapidly assemble the imidazo[1,2-a]pyridine scaffold. organic-chemistry.orgrsc.org

Copper-catalyzed oxidative coupling: Reactions involving the coupling of 2-aminopyridines with ketones in the presence of a copper catalyst and an oxidant provide another route to substituted imidazo[1,2-a]pyridines. sci-hub.se

The 5-methyl substituent on the pyridine ring of this compound is incorporated into the final heterocyclic product, allowing for the synthesis of specifically substituted imidazo[1,2-a]pyridines.

Synthesis of Specific Chemical Scaffolds

The utility of this compound extends to the synthesis of a variety of specific chemical scaffolds that are of interest in materials science and medicinal chemistry. By modifying the acetamide group or the pyridine ring, a diverse array of molecular frameworks can be accessed.

For instance, the acetamide can be functionalized to introduce different side chains, leading to a library of related compounds. A key transformation is the conversion of the acetamide to a 2-chloro-N-(pyridin-2-yl)acetamide derivative. This is typically achieved by reacting the corresponding 2-aminopyridine with chloroacetyl chloride. This chloroacetamide derivative is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles, such as thiols, to create new chemical scaffolds. An example is the synthesis of thioether-containing acetamides, which have been investigated for their potential as pesticidal agents.

Furthermore, the this compound structure is a component of more complex molecules that have been synthesized and studied for their biological activity. These include:

Imidazo[2,1-b]thiazole (B1210989) acetamide derivatives: These compounds, which combine the imidazo[2,1-b]thiazole core with a pyridinyl acetamide moiety, have been designed and synthesized as potential anticancer agents. mdpi.com

Thiosemicarbazone derivatives: The pyridine and acetamide functionalities can be incorporated into thiosemicarbazone ligands, which are known to coordinate with metal ions and exhibit a range of biological effects. mdpi.com

The synthesis of these scaffolds highlights the modular nature of this compound as a building block, where different components can be combined to create novel and functional molecules.

Structure-Reactivity Relationship Studies of Pyridine-Based Amides

The this compound scaffold provides a valuable platform for studying the relationship between a molecule's structure and its chemical reactivity or biological activity. By systematically modifying the structure and observing the resulting changes in properties, researchers can gain insights into the key features responsible for a desired outcome.

A notable example can be found in the study of 2-aryl-2-(pyridin-2-yl)acetamides , a class of compounds investigated for their anticonvulsant properties. nih.govbris.ac.ukresearchgate.net These molecules share the core pyridin-2-yl)acetamide structure with this compound. Structure-activity relationship (SAR) studies on this class of compounds have revealed several key trends:

Influence of substituents on the aryl ring: The position and electronic nature of substituents on the phenyl ring significantly impact the anticonvulsant activity. The highest activity is often observed with unsubstituted phenyl rings or with substituents in the ortho- and meta-positions. nih.govbris.ac.uk

Role of the acetamide group: The acetamide moiety is crucial for the biological activity, likely participating in hydrogen bonding interactions with the biological target.

These studies demonstrate how the systematic modification of a core scaffold, such as that provided by this compound, can lead to a deeper understanding of the molecular features that govern biological activity. This knowledge is critical for the rational design of new and improved therapeutic agents. The analysis of how different functional groups on the pyridine ring affect the antiproliferative activity of pyridine derivatives further underscores the importance of the substitution pattern in determining biological outcomes. mdpi.com

Development of Novel Chemical Entities for Research Purposes

The this compound framework is a fertile ground for the development of novel chemical entities with potential applications in various fields of research, particularly in drug discovery and agrochemistry. Its status as a "privileged structure" means that it is a recurring motif in biologically active compounds, making it an attractive starting point for the design of new molecules.

The development of new therapeutic agents often involves the synthesis and screening of libraries of compounds based on a common scaffold. The N-pyridinyl acetamide core has been utilized in the development of:

Anticancer agents: Derivatives of the this compound scaffold have been investigated for their cytotoxic activity against various cancer cell lines. For example, compounds incorporating this scaffold have been synthesized as potential inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in cellular signaling pathways that are often dysregulated in cancer. nih.gov Additionally, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown promising cytotoxic activity. mdpi.com

Anticonvulsants: As discussed previously, the 2-aryl-2-(pyridin-2-yl)acetamide scaffold has yielded a new class of broad-spectrum anticonvulsants with improved safety profiles compared to existing drugs. nih.govbris.ac.uk

Antiviral agents: The broader class of N-heterocycles, to which this compound belongs, is a rich source of antiviral compounds. encyclopedia.pub

The tables below provide a summary of related compounds and their research applications, illustrating the versatility of the this compound scaffold in the development of new chemical entities.

Q & A

Q. What are the established synthetic routes for N-(5-methylpyridin-2-yl)acetamide, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 5-methylpyridin-2-amine reacts with acetyl chloride in dichloromethane (DCM) under reflux, followed by aqueous workup and purification via column chromatography to achieve >75% yield . Temperature control (e.g., 0–5°C during acetyl chloride addition) minimizes side reactions. Solvent choice (e.g., ethanol for reflux) and stoichiometric ratios (1:1.2 amine:acetyl chloride) are critical for reproducibility .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 14.0086 Å, b = 9.4215 Å, and β = 109.04°. Hydrogen bonding between the amide N–H and pyridine N stabilizes the lattice, while van der Waals interactions contribute to packing density . Refinement using SHELXL software confirms bond lengths (e.g., C–N = 1.33 Å) and angles consistent with sp² hybridization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Peaks at δ 2.35 ppm (CH₃ of pyridine) and δ 8.3–8.5 ppm (pyridine H) confirm regiochemistry .

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 179.1 validates the molecular formula (C₈H₁₀N₂O) .

- IR spectroscopy : Stretching bands at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N–H) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the electronic and reactivity profiles of this compound?

Density functional theory (DFT) calculations using functionals like B3LYP/6-311+G(d,p) model electron density distribution, revealing nucleophilic sites at the pyridine N and electrophilic regions near the acetamide carbonyl. HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation . Molecular docking studies predict binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

Discrepancies (e.g., NMR vs. XRD bond lengths) are addressed via:

Q. How are reaction mechanisms rationalized in derivatization of this compound?

For example, thioether formation (e.g., with 2-thio-4,6-dimethylpyrimidine) proceeds via SN₂ displacement of chloride in ethanol. Kinetic studies (monitored by HPLC) show second-order dependence on nucleophile concentration, with activation energy (~45 kJ/mol) calculated via Arrhenius plots . Isotopic labeling (¹⁵N) tracks nitrogen migration in amide bond cleavage reactions .

Q. What intermolecular interactions dominate in co-crystals of this compound?

Co-crystallization with acids (e.g., 3,5-dinitrobenzoic acid) forms supramolecular assemblies via N–H⋯O and C–H⋯π interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., 30% O⋯H interactions) . Thermal analysis (DSC/TGA) correlates stability with hydrogen-bonding network robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.